- Preparation of 2,4-disubstituted amino pyrimidinyl derivatives for use as anticancer agents, World Intellectual Property Organization, , ,

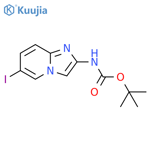

Cas no 947248-49-9 (6-iodoimidazo[1,2-a]pyridin-2-amine)

![6-iodoimidazo[1,2-a]pyridin-2-amine structure](https://es.kuujia.com/scimg/cas/947248-49-9x500.png)

947248-49-9 structure

Nombre del producto:6-iodoimidazo[1,2-a]pyridin-2-amine

Número CAS:947248-49-9

MF:C7H6IN3

Megavatios:259.047112941742

MDL:MFCD14706543

CID:1026434

PubChem ID:22326845

6-iodoimidazo[1,2-a]pyridin-2-amine Propiedades químicas y físicas

Nombre e identificación

-

- 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine

- 6-iodoimidazo[1,2-a]pyridin-2-amine

- 6-Iodoimidazo[1,2-a]pyridin-2-amine (ACI)

- WLZ3086

- SB10098

- 2-Amino-6-iodoimidazo[1,2-a]pyridine

- AS-42364

- MFCD14706543

- A857289

- 947248-49-9

- AKOS037629528

- 6-iodoimidazo[1,2-a]pyridine-2-amine

- SCHEMBL3138257

- 2-AMino-6-iodo-iMidazo[1,2-a]pyridine

- CTFSFUSMLGMIPV-UHFFFAOYSA-N

- SY036443

- CS-0050184

-

- MDL: MFCD14706543

- Renchi: 1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2

- Clave inchi: CTFSFUSMLGMIPV-UHFFFAOYSA-N

- Sonrisas: IC1C=CC2=NC(=CN2C=1)N

Atributos calculados

- Calidad precisa: 258.96064g/mol

- Masa isotópica única: 258.96064g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 0

- Complejidad: 153

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.1

- Superficie del Polo topológico: 43.3Ų

6-iodoimidazo[1,2-a]pyridin-2-amine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00327-25G |

6-iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 97% | 25g |

¥ 21,502.00 | 2023-04-12 | |

| abcr | AB513709-1 g |

6-Iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 1g |

€727.20 | 2023-04-18 | ||

| eNovation Chemicals LLC | D494169-1G |

6-iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 97% HPLC | 1g |

$430 | 2024-05-23 | |

| abcr | AB513709-1g |

6-Iodoimidazo[1,2-a]pyridin-2-amine; . |

947248-49-9 | 1g |

€662.00 | 2024-08-02 | ||

| eNovation Chemicals LLC | D494169-25G |

6-iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 97% HPLC | 25g |

$4045 | 2024-05-23 | |

| TRC | I737883-10mg |

6-Iodoimidazo[1,2-A]pyridin-2-amine |

947248-49-9 | 10mg |

$ 70.00 | 2022-06-04 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00327-5G |

6-iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 97% | 5g |

¥ 6,910.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D914049-1g |

2-Amino-6-iodoimidazo[1,2-a]pyridine |

947248-49-9 | 95% | 1g |

$1650 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120824-1g |

6-Iodoimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 97% | 1g |

¥5402.00 | 2024-04-24 | |

| 1PlusChem | 1P00690F-250mg |

6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine |

947248-49-9 | 95% | 250mg |

$172.00 | 2025-02-21 |

6-iodoimidazo[1,2-a]pyridin-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 18 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; rt; 12 h, reflux

Referencia

- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium hydroxide ; 16 h, rt

Referencia

- Fragment based discovery of a novel and selective PI3 kinase inhibitor, Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6586-6590

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; rt; 12 h, reflux

Referencia

- Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(23), 5221-5224

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 18 h, 70 °C

Referencia

- Preparation of imidazopyridinyl compounds for treatment of proliferative disorders, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 18 h, 70 °C

Referencia

- Preparation of imidazopyridinyl compounds for treatment of neurodegenerative disorders, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran , Water ; 12 h, reflux

Referencia

- Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Butylamine Solvents: Ethanol ; 3 h, 100 °C; 100 °C → rt

1.2 Reagents: Butylamine Solvents: Ethanol ; 3 h, 100 °C; 100 °C → rt

Referencia

- Preparation of fused heterocyclic compounds as apoptosis signal regulating kinase 1 (ASK1) inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Ammonia Solvents: Ethanol ; overnight, 50 °C

1.2 Reagents: Ammonia Solvents: Ethanol ; overnight, 50 °C

Referencia

- Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7326-7329

6-iodoimidazo[1,2-a]pyridin-2-amine Raw materials

- 1,1-Dimethylethyl N-(6-iodoimidazo[1,2-a]pyridin-2-yl)carbamate

- 1(2H)-Pyridineacetamide, 5-iodo-2-[[(4-methylphenyl)sulfonyl]imino]-

- 2,2,2-trifluoro-N-{6-iodoimidazo[1,2-a]pyridin-2-yl}acetamide

- 2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-3-yl)acetamide

6-iodoimidazo[1,2-a]pyridin-2-amine Preparation Products

6-iodoimidazo[1,2-a]pyridin-2-amine Literatura relevante

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

947248-49-9 (6-iodoimidazo[1,2-a]pyridin-2-amine) Productos relacionados

- 1421532-41-3(1-(3,4-dimethylphenyl)-3-2-(furan-2-yl)-2-hydroxypropylurea)

- 1234807-39-6(5-bromo-2-chloro-N-{1-(2-fluorobenzoyl)piperidin-4-ylmethyl}benzamide)

- 1592588-36-7(1-(Cyclopropylamino)hex-4-yn-2-one)

- 39154-25-1((5,7-dimethyl-2,3-dihydrobenzofuran-2-yl)methanamine)

- 2640954-72-7(4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine)

- 458526-08-4(6-benzyloxy-1,3-dihydro-indol-2-one)

- 953983-97-6(4-(5-chloro-2-methoxybenzoyl)-2-phenylmorpholine)

- 2138203-05-9(Pyrazine, 5-bromo-3-ethyl-2-phenyl-)

- 1260864-96-7(Acetamide, N-[5-(3-azetidinyl)-2-thienyl]-)

- 1429376-88-4(7-Bromo-2,3-dichloro-8-methylpyrido2,3-bpyrazine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:947248-49-9)6-iodoimidazo[1,2-a]pyridin-2-amine

Pureza:99%

Cantidad:10g

Precio ($):2243.0